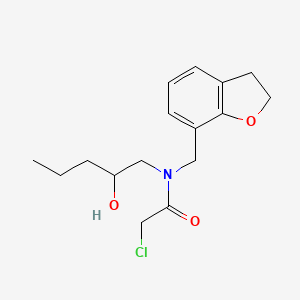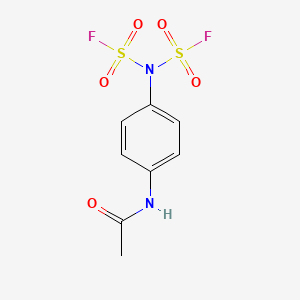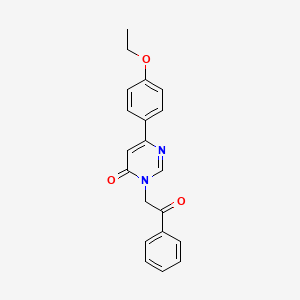
2-Chloro-N-(2,3-dihydro-1-benzofuran-7-ylmethyl)-N-(2-hydroxypentyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2,3-dihydro-1-benzofuran-7-ylmethyl)-N-(2-hydroxypentyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as J147 and has been studied extensively for its neuroprotective and cognition-enhancing properties.
Mécanisme D'action
The exact mechanism of action of J147 is not yet fully understood. However, studies have shown that J147 can increase the production of ATP, a molecule that is essential for cellular energy metabolism. J147 has also been found to increase the expression of genes that are involved in the production of new neurons and the formation of synapses, which are essential for learning and memory.
Biochemical and Physiological Effects:
J147 has been found to have several biochemical and physiological effects. Studies have shown that J147 can reduce oxidative stress and inflammation, which are two factors that are associated with the development of neurodegenerative disorders. J147 has also been found to improve mitochondrial function, which is essential for cellular energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using J147 in lab experiments is its neuroprotective and cognition-enhancing properties. J147 has been shown to be effective in animal models of Alzheimer's disease and other neurodegenerative disorders. However, one of the limitations of using J147 in lab experiments is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for the study of J147. One direction is to further investigate the mechanism of action of J147 and how it can be used to treat neurodegenerative disorders. Another direction is to study the potential side effects of J147 and how it can be optimized for clinical use. Additionally, further studies are needed to determine the optimal dosage and administration of J147 for therapeutic use.
Méthodes De Synthèse
The synthesis of J147 involves the condensation of 2,3-dihydro-1-benzofuran-7-carboxylic acid with 5-bromopentan-1-ol to form the intermediate compound, which is then treated with thionyl chloride to yield 2-chloro-N-(2,3-dihydro-1-benzofuran-7-ylmethyl)-N-(2-chloroethyl)acetamide. This intermediate compound is then reacted with 5-hydroxypentylamine to form the final product, 2-chloro-N-(2,3-dihydro-1-benzofuran-7-ylmethyl)-N-(2-hydroxypentyl)acetamide.
Applications De Recherche Scientifique
J147 has been extensively studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Studies have shown that J147 can improve cognitive function and memory in animal models of Alzheimer's disease. J147 has also been found to have neuroprotective properties and can reduce the accumulation of amyloid-beta, a protein that is associated with the development of Alzheimer's disease.
Propriétés
IUPAC Name |
2-chloro-N-(2,3-dihydro-1-benzofuran-7-ylmethyl)-N-(2-hydroxypentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-2-4-14(19)11-18(15(20)9-17)10-13-6-3-5-12-7-8-21-16(12)13/h3,5-6,14,19H,2,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMDXTLXDXNKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN(CC1=CC=CC2=C1OCC2)C(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,3-dihydro-1-benzofuran-7-ylmethyl)-N-(2-hydroxypentyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Prop-2-enyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2780593.png)






![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-methyloxalamide](/img/structure/B2780604.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2780606.png)

![1,3,6-trimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780609.png)

![1-(3-hydroxypropyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2780612.png)